Chitotriose Trihydrochloride
Description
Contextualization of Chitooligosaccharides within Biopolymer Research
The field of biopolymer research is vast, with chitin (B13524) standing out as the most abundant natural aminopolysaccharide and the second most plentiful polymer on Earth after cellulose. nih.govfrontiersin.org This structural polysaccharide is a primary component of crustacean exoskeletons (such as crabs and shrimp), and the cell walls of fungi. frontiersin.orgnih.gov Chitosan (B1678972), a key derivative, is produced through the partial deacetylation of chitin, a process typically carried out under alkaline conditions or via enzymatic hydrolysis. nih.gov
Despite their abundance and inherent functional properties, the practical application of chitin and chitosan in fields like biomedicine and the food industry is often hampered by their poor solubility in water and neutral or basic media. nih.govnih.gov This limitation led researchers to explore their degradation products, known as chitooligosaccharides (COS). nih.gov COS are defined as chitosan oligomers with a degree of polymerization (DP) of less than 20. nih.gov These compounds are generated through the chemical or enzymatic hydrolysis of chitin or chitosan. nih.govresearchgate.net Due to their lower molecular weight, COS exhibit significantly improved solubility and have demonstrated a range of important biological activities, making them a major focus of contemporary biopolymer research. researchgate.netresearchgate.net
Significance of Chitotriose Trihydrochloride in Academic Investigations
Within the family of chitooligosaccharides, this compound holds particular importance for academic and industrial research. As a well-defined trimer of glucosamine (B1671600) units, it provides a precise molecular tool for investigating structure-function relationships that are harder to determine with heterogeneous mixtures of oligomers. europa.eu
A primary application of this compound is in the field of enzymology, where it serves as a crucial substrate for studying the activity and mechanism of chitinase (B1577495) enzymes. chemimpex.comchemimpex.comcymitquimica.com These enzymes are vital in various biological processes and have applications in biotechnology and agriculture. chemimpex.com The interaction of chitotriose with chitinases allows for detailed kinetic studies and the screening of potential enzyme inhibitors. chemimpex.comcymitquimica.com
Furthermore, research has highlighted the antioxidant properties of this compound. medchemexpress.comglpbio.com Studies have shown its ability to inhibit the hydroxylation of benzoate (B1203000) to salicylate (B1505791) in the presence of copper ions, with a reported IC50 value of 80 μM. medchemexpress.comglpbio.commedchemexpress.comglpbio.com This activity is of interest in glycobiology and for its potential applications in cosmetic and food science. chemimpex.comcymitquimica.com The compound is also utilized as a starting material in the synthesis of more complex carbohydrates and higher-molecular-weight oligomers. nih.govbiosynth.com
Historical Perspectives on this compound Research Trajectories
The research trajectory for this compound began with foundational work on the depolymerization of chitosan. Early methods focused on chemical hydrolysis using acids like hydrochloric acid to break down the polysaccharide into smaller, more manageable oligomer fragments. nih.govresearchgate.net This was followed by the development of fractionation techniques to isolate specific oligomers like chitotriose from the resulting mixture. researchgate.net
A significant evolution in research was the shift towards enzymatic and chemo-enzymatic synthesis methods. Researchers developed novel approaches using enzymes like lysozyme (B549824) to achieve more controlled polymerization and synthesis. researchgate.netnih.gov For instance, N,N',N"-Tri(monochloro)acetylchitotriose, prepared from this compound, has been successfully used as a substrate in lysozyme-catalyzed reactions to produce higher-molecular-weight chitosan oligomers. researchgate.netnih.govresearchgate.net
More recent research has focused on the detailed structural and functional characterization of the molecule. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are now routinely used to confirm the purity and structure of this compound and to study its interactions with biological targets. nih.govmdpi.comsci-hub.seresearchgate.net This progression reflects a move from broad production methods to a more refined focus on creating well-defined oligomers for specific high-value applications in biochemistry and biotechnology. researchgate.neteuropa.eu
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41708-93-4 | chemimpex.comnih.gov |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | chemimpex.combiosynth.comcymitquimica.com |
| Molecular Weight | 610.86 g/mol | chemimpex.comcymitquimica.com |
| Appearance | White to almost white powder or crystal | chemimpex.comcymitquimica.com |
| Melting Point | 255 °C | chemimpex.comtcichemicals.com |
| Optical Rotation | [α]D²⁰ = +26 to +31° (c=1 in H₂O) | chemimpex.comtcichemicals.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;/h1,5-18,23-30H,2-4,19-21H2;1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUYGEUREVATLO-PWEOKNAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClN3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Biosynthesis of Chitotriose Trihydrochloride
Chemical Synthesis Methodologies for Chitotriose Trihydrochloride
Chemical synthesis approaches rely on the depolymerization of chitin (B13524) or chitosan (B1678972) through the cleavage of β-1,4-glycosidic bonds using chemical reagents. These methods are often straightforward but can lack specificity, producing a mixture of oligosaccharides with varying degrees of polymerization (DP).
Acid hydrolysis is a common chemical method for depolymerizing chitosan and chitin to produce chito-oligomers. researchgate.netnih.gov The process involves using strong acids, most notably hydrochloric acid (HCl), to break the glycosidic linkages between the sugar units of the polymer. researchgate.netjfda-online.com When chitosan or chitin is treated with concentrated HCl, the polymer chains are broken down into smaller fragments, including chitotriose. jfda-online.com The use of hydrochloric acid also serves to protonate the free amino groups on the glucosamine (B1671600) residues, resulting in the formation of the hydrochloride salt, hence "this compound". researchgate.net
The hydrolysis of chitin with HCl typically follows a series-parallel reaction mechanism; as N-acetyl-chito-oligosaccharides (NACOs) with higher DP are generated from the chitin, they are simultaneously degraded by the acid into products with lower DP. jfda-online.com The yield of specific oligomers like chitotriose depends on reaction conditions such as acid concentration, temperature, and time. While industrially practical due to its simplicity and potential for high yield, this method often produces a heterogeneous mixture of oligomers that require subsequent separation and purification. researchgate.netnih.gov
Table 1: N-Acetyl-Chito-Oligosaccharides (NACOs) Yield from Chitin Hydrolysis This table illustrates the typical distribution of products obtained from the acid hydrolysis of chitin, showing how yields of different chain lengths vary.
| Oligosaccharide | Degree of Polymerization (DP) | Typical Yield Range (%) |
| Chitobiose | 2 | 15 - 20 |
| Chitotriose | 3 | 10 - 15 |
| Chitotetraose | 4 | 5 - 10 |
| Chitopentaose | 5 | < 5 |
| Chitohexaose | 6 | < 5 |
Note: Yields are approximate and can vary significantly based on specific hydrolysis conditions.
Oxidative-reductive depolymerization is another chemical route for breaking down chitosan into smaller oligomers. nih.gov This method typically employs oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst. The reaction generates free radicals which attack and cleave the glycosidic bonds of the chitosan polymer chain. This approach is less specific than enzymatic methods and tends to produce a broad distribution of chito-oligomers with varying molecular weights. While effective for general depolymerization, controlling the reaction to selectively produce chitotriose in high yields can be challenging.
Controlling the outcome of chemical depolymerization can be enhanced by modifying the chitin or chitosan precursor. The rate of acid-catalyzed degradation of chitosans is dependent on the degree of deacetylation (DD). nih.gov Acid hydrolysis is significantly faster for GlcNAc-GlcNAc and GlcNAc-GlcN linkages compared to GlcN-GlcN linkages. nih.gov Therefore, by chemically controlling the N-acetylation level of the starting chitosan polymer, it is possible to influence the cleavage points during subsequent acid hydrolysis. This derivatization of the precursor serves as a strategic step to guide the depolymerization process, potentially increasing the relative yield of specific oligomers like chitotriose from the resulting hydrolysate.
Enzymatic Synthesis and Chemo-Enzymatic Routes to this compound
Enzymatic methods for producing chitotriose offer greater specificity and operate under milder conditions compared to chemical hydrolysis, making them an environmentally favorable option. mdpi.com These routes often employ enzymes that can either specifically degrade chitin or synthesize oligomers through transglycosylation.
Hen egg-white lysozyme (B549824) (HEWL) is an industrial enzyme capable of both hydrolyzing and synthesizing chitooligosaccharides through a process called transglycosylation. nih.govresearchgate.net In the transglycosylation reaction, lysozyme cleaves a glycosidic bond in a donor substrate and transfers the resulting oligosaccharide unit to an acceptor molecule. researchgate.net This activity can be harnessed to synthesize longer-chain oligosaccharides from shorter ones. For instance, tri-N-acetylchitotriose can act as a substrate for lysozyme to produce oligomers with a degree of polymerization up to 15. researchgate.net
Conversely, lysozyme-catalyzed hydrolysis of partially deacetylated chitin can be used to produce a mixture of short-chain chito-oligosaccharides, including chitobiose, chitotriose, and chitotetraose. nih.gov While this method provides a route to chitotriose, the reaction often results in a mixture of products, with reported yields for the trimer around 10.3%. nih.gov The efficiency of transglycosylation versus hydrolysis can be influenced by reaction conditions, such as the use of organic cosolvents. researchgate.net
Table 2: Product Yield from Lysozyme Hydrolysis of Partially Deacetylated Chitin This table shows the average yields of various chito-oligosaccharides produced through the enzymatic action of Hen Egg-White Lysozyme (HEWL) on a chitin-derived substrate.
| Product | Abbreviation | Average Yield (%) nih.gov |
| Chitobiose | CO-II | 16.3 |
| Chitotriose | CO-III | 10.3 |
| Chitotetraose | CO-IV | 18.0 |
| Chitopentaose | CO-V | < 2 |
Chitinases (E.C. 3.2.1.14) are a group of enzymes that specifically catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin. scispace.comnih.gov The use of microbial chitinases for the production of chitooligosaccharides is a subject of significant research interest due to the potential for high specificity and yield. scispace.com Certain chitinases have been identified that produce chitotriose as the major end product of chitin degradation. scispace.comnih.gov
An extracellular chitinase (B1577495) produced by Bacillus sp. WY22, for example, was found to generate chitotriose as its primary product when acting on colloidal chitin and glycol chitin. scispace.comnih.gov This specificity makes such enzymes highly valuable for the targeted production of chitotriose, overcoming the product mixture limitations of many chemical methods. scispace.com The enzymatic reaction is performed under mild conditions (e.g., pH 5.5 and 37°C), representing a green and sustainable approach to chitotriose synthesis. nih.gov The development of systems for the continuous production of chitin oligosaccharides using chitinases is also an active area of research, aiming to improve efficiency and reduce costs associated with enzyme production. mdpi.com
Table 3: Substrate Specificity of Bacillus sp. WY22 Chitinase This table displays the relative hydrolytic activity of the chitinase from Bacillus sp. WY22 on various chitin-based substrates, with colloidal chitin set as the baseline.
| Substrate | Relative Activity (%) scispace.comnih.gov | Major Product scispace.comnih.gov |
| Colloidal Chitin | 100 | Chitotriose |
| Swollen Chitin | 76 | Not Specified |
| Glycol Chitin | 34 | Chitotriose |
| Chitosan | 23 | Not Specified |
Chitosanase-Driven Synthesis of Chitooligosaccharides
Chitosanases (EC 3.2.1.132) are a class of enzymes that catalyze the endo-hydrolysis of β-1,4-glycosidic bonds in chitosan, yielding chitooligosaccharides (COS) of varying degrees of polymerization (DP). The specificity of the chitosanase, along with the reaction conditions, plays a crucial role in determining the distribution of the resulting COS, including the desired chitotriose. The enzymatic production of COS is often preferred over chemical methods due to the mild reaction conditions and the ability to control the product composition.
The enzymatic hydrolysis of chitosan by chitosanases is a targeted approach for producing specific chitooligosaccharides. For instance, a chitosanase from Bacillus atrophaeus BSS, Csn-SH, has been shown to hydrolyze chitosan primarily into chitobiose ((GlcN)₂), chitotriose ((GlcN)₃), and chitotetraose ((GlcN)₄). This enzyme exhibits an endo-type cleavage pattern, and molecular docking studies have indicated that it cleaves the glycosidic bonds between specific subsites. Similarly, endochitosanase from Aspergillus fumigatus KH-94 has been reported to produce chitobiose, chitotriose, and chitotetraose from chitohexaose.
The selection of the enzyme and the substrate's properties, such as its degree of deacetylation and molecular weight, are critical factors in directing the synthesis towards a particular chitooligosaccharide. For example, to obtain fully deacetylated chitooligosaccharides (fdCOS), including chitotriose, a highly deacetylated chitosan is often used as the substrate in conjunction with specific chitosanases or even some commercial enzyme preparations.
Table 1: Examples of Chitosanases Used in the Synthesis of Chitooligosaccharides Including Chitotriose
| Enzyme Source | Enzyme Name | Primary Products | Optimal pH | Optimal Temperature (°C) |
| Bacillus atrophaeus BSS | Csn-SH | (GlcN)₂, (GlcN)₃, (GlcN)₄ | 5.0 | 45 |
| Aspergillus fumigatus KH-94 | Endochitosanase | Chitobiose, Chitotriose, Chitotetraose | Not Specified | Not Specified |
| Bacillus sp. Q1098 | CsnQ | Not Specified | Not Specified | Not Specified |
| Serratia sp. QD07 | CsnS | Not Specified | Not Specified | Not Specified |
This table is interactive. You can sort the columns by clicking on the headers.
Biosynthetic Pathways and Precursors Relevant to Chitotriose Formation
The natural formation of chitotriose is intrinsically linked to the biosynthesis and degradation of chitin, a major structural polysaccharide found in various organisms.
Microbial Biosynthesis of Chitin Oligomers
Microorganisms, particularly fungi and bacteria, are primary producers of chitin and its derivatives. The biosynthesis of chitin in these organisms is a fundamental process for their growth and development, contributing to the structural integrity of their cell walls. While the primary product of biosynthesis is the long-chain polymer chitin, the natural turnover and remodeling of this polymer by endogenous enzymes can lead to the formation of chitin oligomers, including chitotriose.
The initial and rate-limiting step in chitin biosynthesis is the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by glutamine-fructose-6-phosphate amidotransferase (GFAT). This precursor is then converted through a series of steps to UDP-N-acetylglucosamine (UDP-GlcNAc), the direct precursor for chitin synthesis. Chitin synthases then polymerize UDP-GlcNAc into long chains of poly-β-(1,4)-N-acetylglucosamine (chitin).
The presence of endogenous chitinases and chitosanases in these microorganisms can then act on this newly synthesized chitin or chitosan (after deacetylation) to release a variety of chitooligosaccharides. This natural degradation process is part of the organism's physiological processes, such as cell wall remodeling during growth and morphogenesis.
Enzymatic Systems in Chitin and Chitosan Oligosaccharide Biogenesis
A complex interplay of enzymes is responsible for the synthesis, modification, and degradation of chitin and chitosan in nature, leading to the formation of various oligosaccharides.
The primary enzymes involved in the biogenesis of chitin and chitosan oligosaccharides include:
Chitin Synthases (EC 2.4.1.16): These enzymes are responsible for the polymerization of UDP-N-acetylglucosamine to form chitin chains.
Chitin Deacetylases (EC 3.5.1.41): These enzymes catalyze the hydrolysis of N-acetyl groups in chitin to form chitosan. This enzymatic deacetylation is a more controlled process compared to chemical methods and can produce chitosan with a specific degree and pattern of deacetylation.
Chitinases (EC 3.2.1.14): These enzymes hydrolyze the glycosidic bonds in chitin, producing chitooligosaccharides. Chitinases can be classified as endochitinases, which cleave randomly within the chitin chain, and exochitinases, which act on the ends of the chain.
Chitosanases (EC 3.2.1.132): As previously discussed, these enzymes specifically hydrolyze chitosan to produce chitooligosaccharides.
The coordinated action of these enzymes within an organism can lead to the in-situ generation of a variety of chitooligosaccharides. For example, the deacetylation of chitin by chitin deacetylases can create substrates for chitosanases, which then hydrolyze the chitosan to produce oligosaccharides like chitotriose.
Table 2: Key Enzymes in the Biogenesis of Chitin and Chitosan Oligosaccharides
| Enzyme | EC Number | Function | Substrate | Product(s) |
| Chitin Synthase | 2.4.1.16 | Polymerization | UDP-N-acetylglucosamine | Chitin |
| Chitin Deacetylase | 3.5.1.41 | Deacetylation | Chitin | Chitosan |
| Chitinase | 3.2.1.14 | Hydrolysis | Chitin | Chitooligosaccharides |
| Chitosanase | 3.2.1.132 | Hydrolysis | Chitosan | Chitooligosaccharides |
This table is interactive. You can sort the columns by clicking on the headers.
Derivatization and Structural Modifications of Chitotriose Trihydrochloride
Chemical Modification Strategies for Chitotriose Trihydrochloride
The degree and pattern of N-acetylation are critical determinants of the biological function of chitooligosaccharides, including chitotriose. nih.gov Chemical strategies to modify the acetylation state are therefore fundamental in chitotriose research.
N-Acetylation: The introduction of acetyl groups at the primary amino functions of partially or fully deacetylated chitotriose can be readily achieved using acetic anhydride (B1165640) in a suitable solvent system. This reaction is often performed to create fully N-acetylated chitotriose or to systematically vary the degree of acetylation for structure-activity relationship studies. scientific.netnih.gov One method involves the hydrolysis of chitosan (B1678972) with enzymes to produce chitooligosaccharides, followed by chemical N-acetylation with acetic anhydride to yield N-acetylchitooligosaccharides. scientific.netnih.gov
Deacetylation: Conversely, the removal of acetyl groups is typically accomplished through acid or alkaline hydrolysis. mdpi.com Hot alkaline deacetylation is often preferred as it minimizes the degradation of the glycosidic backbone. mdpi.com These deacetylation reactions yield chitotriose derivatives with free amino groups, which can be protonated to form polycationic structures, a key feature for many biological interactions. The extent of deacetylation can be controlled to produce partially acetylated chitooligosaccharides (paCOS) with specific properties. nih.gov Enzymatic deacetylation using chitin (B13524) deacetylases (CDAs) offers a more controlled and specific method to alter the acetylation pattern, producing well-defined chitotriose derivatives that may not be accessible through purely chemical means. acs.org
The table below summarizes common chemical reagents used for these modifications.
| Modification | Reagent | Outcome |
| N-Acetylation | Acetic Anhydride | Introduces acetyl groups to free amino functions. |
| Deacetylation | Strong Bases (e.g., NaOH) | Removes acetyl groups, exposing primary amino functions. |
| Deacetylation | Strong Acids (e.g., HCl) | Removes acetyl groups, but can also cause depolymerization. |
To enhance the cationic nature and biological efficacy of chitotriose, functional groups such as quaternary ammonium (B1175870) and phosphonium (B103445) salts can be introduced.
Quaternary Ammonium Derivatives: The synthesis of quaternary ammonium derivatives of chitooligosaccharides typically involves the reaction of the primary amino groups with alkylating agents. A common method is the reaction with glycidyltrimethylammonium chloride (GTMAC), which introduces a trimethyl ammonium group. researchgate.netmdpi.com This modification results in a permanent positive charge on the chitotriose molecule, independent of the pH, which can significantly enhance its water solubility and antimicrobial properties. nih.govresearchgate.net Another approach involves the use of methyl iodide for the quaternization of the amino groups. researchgate.netnih.gov
Phosphonium Derivatives: The introduction of phosphonium salts onto the chitotriose backbone is another strategy to impart a permanent cationic charge. This can be achieved by first modifying the chitotriose to introduce a reactive handle, such as a chloroacetyl group, followed by reaction with a phosphine, for instance, triphenylphosphine (B44618) or tricyclohexylphosphine. researchgate.net These derivatives have shown promise for their antifungal activities. researchgate.net
The following table outlines reagents used for the introduction of these functional groups.
| Functional Group | Reagent | Resulting Derivative |
| Quaternary Ammonium | Glycidyltrimethylammonium chloride (GTMAC) | N-(2-hydroxy)propyl-3-trimethyl ammonium derivative |
| Quaternary Ammonium | Methyl Iodide | N,N,N-trimethyl derivative |
| Phosphonium | Chloroacetyl group + Triphenylphosphine | Triphenylphosphonium acetyl derivative |
Extending the chain length of chitotriose through glycosylation and oligomerization reactions is a key strategy to investigate the impact of the degree of polymerization (DP) on its biological and material properties.
Glycosylation: The synthesis of longer, well-defined chitooligosaccharides can be achieved through chemical glycosylation methods. This often involves the use of protecting group strategies to selectively activate the hydroxyl group at the C4 position for chain elongation. nih.gov Automated glycan assembly (AGA) has emerged as a powerful tool for the systematic synthesis of chitooligosaccharides with defined sequences and acetylation patterns, allowing for the creation of longer oligomers from chitotriose building blocks. nih.govmpg.de
Oligomerization: Enzymatic approaches using chitinases can be employed to synthesize longer chitooligosaccharides from smaller units under specific conditions, although this is less controlled than chemical synthesis. acs.org Conversely, controlled depolymerization of larger chitosan polymers can be used to produce a mixture of chitooligosaccharides, from which chitotriose and longer oligomers can be separated. researchgate.net
Impact of Structural Modifications on Research-Oriented Applications
The modification of this compound has a profound impact on its biological activities, allowing researchers to probe and enhance its interactions with biological systems.
Antimicrobial and Antifungal Activity: The introduction of quaternary ammonium groups significantly enhances the antimicrobial activity of chitooligosaccharides against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The permanent positive charge is believed to facilitate stronger electrostatic interactions with negatively charged bacterial cell membranes, leading to membrane disruption. nih.gov Similarly, the derivatization with phosphonium salts has been shown to impart potent antifungal properties. researchgate.netnih.gov The degree of substitution of these cationic groups is a critical parameter influencing the antimicrobial efficacy. nih.gov
Anti-inflammatory Activity: The degree of N-acetylation of chitooligosaccharides has been demonstrated to be a crucial factor in their anti-inflammatory potential. nih.govnih.gov Studies have shown that a low degree of acetylation can lead to a more potent anti-inflammatory effect by inhibiting the production of inflammatory cytokines. nih.govnih.gov This highlights the importance of precise chemical control over the acetylation state of chitotriose for immunological research.
The table below provides examples of how specific derivatizations affect biological activity.
| Derivatization | Biological Activity Enhanced | Mechanism of Action (Hypothesized) |
| Quaternization (Ammonium/Phosphonium) | Antimicrobial, Antifungal | Increased positive charge enhances interaction with and disruption of microbial cell membranes. nih.gov |
| Controlled Deacetylation | Anti-inflammatory | Modulates interactions with immune receptors and signaling pathways. nih.govnih.gov |
| Varied N-Acetylation Patterns | Plant Defense Elicitation | Specific patterns are recognized by plant receptors, triggering defense responses. |
The chemical modification of this compound is also instrumental in developing precursors for advanced biomaterials.
Hydrogel Formation: Chitotriose and its derivatives can be used as building blocks for the formation of hydrogels. biointerfaceresearch.comsemanticscholar.org By introducing cross-linkable groups or by leveraging the self-assembly properties of modified chitotriose, three-dimensional polymer networks can be created. These hydrogels are being investigated for applications in drug delivery and tissue engineering due to their biocompatibility and biodegradability. semanticscholar.orgnih.gov
Nanoparticle Synthesis: Derivatized chitotriose can be used to synthesize nanoparticles for various biomedical applications. ui.ac.idnih.gov For instance, the cationic nature of quaternized chitotriose derivatives allows for the complexation with nucleic acids to form nanoparticles for gene delivery. nih.gov Furthermore, these oligosaccharides can be used to coat other nanoparticles, imparting biocompatibility and specific targeting capabilities. mdpi.com The chemical modifications allow for the control of particle size, surface charge, and drug-loading capacity, making them highly tunable for specific research purposes. nih.govnih.gov
Enzymatic Interactions and Degradation Pathways Involving Chitotriose Trihydrochloride
Interaction of Chitotriose Trihydrochloride with Chitinases
Chitinases, a group of glycosyl hydrolases, are pivotal in the hydrolysis of chitin (B13524). This compound serves as a valuable tool in studying the function and specificity of these enzymes.
This compound is frequently utilized as a substrate to characterize the activity of chitinases. For instance, the chitinase (B1577495) Chit42 from Trichoderma harzianum has been shown to hydrolyze chitin oligomers with a minimum of three N-acetyl-D-glucosamine units, making chitotriose a suitable substrate for assaying its activity. researchgate.netnih.gov The use of well-defined oligosaccharides like chitotriose allows for precise kinetic studies and determination of enzyme specificity.
Studies on various microorganisms, including Trichoderma species, have employed substrates like p-nitrophenyl-N,N',N''-triacetyl-chitotriose to measure chitinase activity. researchgate.net This chromogenic substrate releases p-nitrophenol upon hydrolysis, providing a convenient method for quantifying enzyme activity. The specificity of chitinases for different substrates, including colloidal chitin and chitooligosaccharides, has been investigated to understand their mode of action. researchgate.net
The endo-chitinase Chit33 from Trichoderma harzianum, for example, produces a mixture of fully and partially acetylated chitooligosaccharides (COS) from various chitin derivatives. nih.gov The analysis of the products formed from the hydrolysis of different substrates, including longer chain chitooligosaccharides, helps in elucidating the enzyme's subsite preferences and cleavage patterns. The production of specific oligosaccharides, such as N-acetyl chitotriose, from the enzymatic degradation of chitosan (B1678972) highlights the specificity of certain chitinases. nih.gov
Role in Chitin and Chitosan Degradation Cascades
The breakdown of complex polysaccharides like chitin and chitosan into their monomeric units is a multi-step process involving a consortium of enzymes. Chitotriose is a key intermediate in these degradation cascades.
The depolymerization of chitin, a polymer of N-acetylglucosamine (GlcNAc), proceeds through the concerted action of endo- and exo-chitinases. Endochitinases randomly cleave the internal β-1,4-glycosidic bonds of the chitin chain, releasing a mixture of chitooligosaccharides of varying lengths, including chitotriose. researchgate.net These oligosaccharides, from trimers to hexamers of N-acetylglucosamine, are crucial intermediates in the complete breakdown of chitin. digitellinc.com
The enzymatic degradation of poly-β-1,6-N-acetyl-d-glucosamine (PGA), a component of bacterial biofilms, also results in the formation of GlcNAc oligomers. nih.gov While the primary linkage in chitin is β-1,4, the study of enzymes that degrade related polymers provides insights into the diversity of glycoside hydrolases.
Chitosan, the deacetylated derivative of chitin, is degraded by chitosanases and glucosaminidases. Chitosanases, like chitinases, can be endo- or exo-acting enzymes. Endo-chitosanases hydrolyze internal glycosidic bonds, producing chitooligosaccharides such as chitobiose and chitotriose. mdpi.com
The complete breakdown of these oligosaccharides to their constituent monosaccharides is then carried out by exo-acting enzymes. Exo-β-d-glucosaminidases, for instance, release glucosamine (B1671600) (GlcN) from the non-reducing end of the chitosan chain. nih.gov Similarly, β-N-acetylhexosaminidases are responsible for hydrolyzing terminal N-acetylglucosamine residues from chitooligosaccharides like chitotriose. The coordinated action of these enzymes ensures the efficient conversion of chitin and chitosan into usable monosaccharides.
Table 1: Key Enzymes in Chitin and Chitosan Degradation and their Interaction with Chitotriose
| Enzyme Class | Specific Enzyme Example | Interaction with Chitotriose | Primary Products |
| Chitinases | Chit42 (Trichoderma harzianum) | Substrate | N-acetylglucosamine, Di-acetylchitobiose, Tri-acetylchitotriose |
| Chit33 (Trichoderma harzianum) | Product of larger substrate hydrolysis | Fully and partially acetylated chitooligosaccharides | |
| Chitosanases | BpCSN (Bacillus paramycoides) | Product of chitosan hydrolysis | Chitobiose, Chitotriose, Chitotetraose |
| Glucosaminidases | Exo-β-d-glucosaminidase | Not a direct substrate | Glucosamine (from larger oligosaccharides) |
| β-N-acetylhexosaminidase | Substrate | N-acetylglucosamine |
Modulation of Microbial Enzyme Expression by this compound
The presence of chitooligosaccharides, including chitotriose, in the environment can act as a signal for microorganisms, inducing the expression of genes encoding for chitinolytic and chitosanolytic enzymes. This regulatory mechanism allows microbes to efficiently utilize chitin and chitosan as nutrient sources.
For example, the presence of glucosamine or N-acetylglucosamine can induce the production of chitosan-degrading enzymes in fungi like Trichoderma reesei. nih.gov While direct studies on the specific role of chitotriose in modulating gene expression are ongoing, it is understood that the breakdown products of chitin and chitosan play a crucial role in the feedback regulation of the enzymatic machinery required for their degradation. The ability of microorganisms to sense and respond to the presence of these oligosaccharides is a key aspect of nutrient cycling in many ecosystems. nih.gov
Biological Activities and Roles in Non Human Systems Excluding Clinical Studies
Antioxidant Activities of Chitotriose Trihydrochloride in Model Systems
Chitotriose, a chito-oligosaccharide, has demonstrated notable antioxidant properties in various in vitro model systems. Its ability to scavenge harmful reactive oxygen species (ROS) suggests a potential protective role against oxidative stress. Research has shown that chitotriose is effective at inhibiting the hydroxylation of benzoate (B1203000) to salicylate (B1505791), a reaction often used to measure hydroxyl radical scavenging activity. In one study, chitotriose exhibited a half-maximal inhibitory concentration (IC50) of 80 µM in a system where hydroxyl radicals were generated by H2O2 in the presence of Cu(2+).
Furthermore, chitotriose has shown potent activity in scavenging hydroxyl radicals produced by the photolysis of zinc oxide, with an IC50 value of 55 µM. This scavenging activity was also confirmed in a system using a mixture of Fe(3+)/EDTA/ascorbate/H2O2 to generate hydroxyl radicals. These findings indicate that chitotriose can effectively neutralize one of the most reactive and damaging ROS. However, in the same study, chitotriose did not show significant activity in scavenging superoxide (B77818) radicals generated by a non-enzymatic system.
Table 1: Antioxidant Activity of Chitotriose in Different Model Systems
| Model System | Activity Measured | IC50 Value of Chitotriose (µM) |
|---|---|---|
| H2O2/Cu(2+) | Hydroxyl Radical Scavenging | 80 |
| ZnO Photolysis | Hydroxyl Radical Scavenging | 55 |
| Fe(3+)/EDTA/ascorbate/H2O2 | Hydroxyl Radical Scavenging | Activity confirmed |
| Phenazine methosulfate/NADH | Superoxide Radical Scavenging | No significant activity |
Roles in Plant-Microbe Interactions and Plant Immunity
Chitotriose and other chitooligosaccharides play a significant role as elicitors in plant defense mechanisms. They are recognized by plant cells as microbe-associated molecular patterns (MAMPs), triggering a cascade of immune responses that can protect the plant from pathogenic infections.
Upon perception by the plant, chitooligosaccharides can induce a variety of defense responses, one of the most important being the synthesis and accumulation of phytoalexins. Phytoalexins are low molecular weight antimicrobial compounds that are produced by plants in response to biotic or abiotic stress. The induction of these compounds is a key component of induced resistance.
While direct quantitative data for phytoalexin induction by chitotriose is limited, studies on related chitooligomers have shown a clear structure-activity relationship. For instance, research on pea tissue has demonstrated that chitosan (B1678972) oligomers can induce the accumulation of the phytoalexin pisatin. In these studies, the octameric oligomer of chitosan was found to be the most effective in inducing pisatin, suggesting that the size of the oligosaccharide is a critical factor in its elicitor activity. nih.gov This implies that chitotriose, as a smaller oligomer, may also contribute to phytoalexin induction, although potentially to a different extent than larger oligomers. The perception of these elicitors leads to the activation of signaling pathways that upregulate the expression of genes involved in phytoalexin biosynthesis. nih.gov
Chitooligosaccharides, including chitotriose, have been shown to modulate plant growth and enhance resistance to various abiotic stresses, such as cold temperatures. frontiersin.org Treatment with chitooligosaccharides (COS) can prime the plant's defense and stress response systems, leading to improved tolerance.
In studies on rice seedlings subjected to cold stress, pretreatment with COS led to several beneficial physiological changes. These included enhanced photosynthesis, reduced oxidative damage, and the accumulation of osmotic regulation substances. cambridge.org Specifically, COS-treated plants showed increased levels of chlorophyll (B73375), particularly chlorophyll b, which is crucial for light harvesting. Furthermore, there was a significant accumulation of proline and soluble saccharides, which act as osmoprotectants to stabilize cellular structures under cold stress. The activities of antioxidant enzymes were also enhanced, helping to mitigate the damaging effects of ROS produced during stress. cambridge.org
Table 2: Effect of Chitooligosaccharide (COS) Treatment on Rice Seedlings Under Cold Stress
| Parameter | Change Observed After COS Treatment and Cold Stress |
|---|---|
| Total Chlorophyll Content | Increased |
| Chlorophyll b Content | Significantly Increased (54.2% increase in COS-treated group vs. 7.0% in control) |
| Proline Content | Increased |
| Soluble Saccharides Content | Increased |
| Soluble Protein Content | Increased by 35.1% compared to control |
| Malondialdehyde (MDA) Content | Decreased |
| Hydrogen Peroxide (H2O2) Content | Decreased |
| Superoxide Dismutase (SOD) Activity | Enhanced |
| degQ and psbA Gene Transcription | Upregulated |
The perception of chitin (B13524) and its oligomers, such as chitotriose, by plant cells is mediated by a specific class of pattern recognition receptors (PRRs) known as LysM receptor-like kinases (LysM-RLKs). These receptors are located on the plasma membrane and possess an extracellular domain with Lysin motifs (LysM) that are responsible for binding to N-acetylglucosamine-containing ligands like chitin.
In the model plant Arabidopsis thaliana, the LysM-RLK known as CERK1 (Chitin Elicitor Receptor Kinase 1) is a critical component of the chitin signaling pathway. Upon binding of a chitooligosaccharide to its extracellular domain, CERK1 is thought to form a receptor complex, which then initiates an intracellular signaling cascade through the activation of its cytoplasmic protein kinase domain. This signaling cascade ultimately leads to the transcriptional reprogramming of the cell, including the upregulation of defense-related genes. The interaction between chitooligosaccharides and LysM-RLKs is a fundamental step in the plant's ability to recognize potential fungal pathogens and mount an effective immune response.
Interactions with Microbial Systems and Biocontrol Applications
Chitotriose and other chitooligosaccharides exhibit direct antimicrobial activity against a range of plant and non-human animal pathogens. This activity is attributed to their polycationic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms.
The antifungal activity of chitosan and its oligomers has been demonstrated against several important plant pathogenic fungi. For example, low molecular weight chitosan has shown inhibitory effects on the growth of Fusarium oxysporum and Botrytis cinerea. The minimum inhibitory concentration (MIC) values are dependent on the specific pathogen and the properties of the chitosan derivative. While specific MIC values for chitotriose are not widely reported, studies on low molecular weight chitosans provide an indication of their potential efficacy. For instance, a chitosan with a 57.3% degree of deacetylation exhibited MIC50 values ranging from less than 0.1 to 1.8 mg/ml against various plant pathogens. jmb.or.kr
In addition to their effects on plant pathogens, there is evidence to suggest that chitin and its derivatives can interact with animal pathogens. For example, some bacteria, such as Aeromonas caviae, produce enzymes like endochitinases and chitobiosidases that can degrade chitin. nih.gov This indicates an ecological interaction where these bacteria can utilize chitin as a nutrient source. While this does not directly demonstrate the antimicrobial activity of chitotriose against these pathogens, it highlights the role of chitin-based molecules in microbial ecosystems.
Table 3: Reported Antifungal Activity of Low Molecular Weight Chitosan Against Plant Pathogens
| Pathogen | Inhibitory Effect | Reported MIC/MIC50 Values (mg/ml) |
|---|---|---|
| Monosporascus canonballus | Susceptible | <0.1 - <0.4 (MIC50) |
| Pythium irregulare | Susceptible | <0.1 - <0.4 (MIC50) |
| Fusarium oxysporum | Resistant | >2.5 (for complete inhibition) |
| Fusarium graminearum | Resistant | 1.8 - 4.0 (MIC50) |
| Botrytis cinerea | Inhibition of spore germination and radial growth | Varies with concentration |
Role in Biofilm Formation and Dispersal Research
Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. The formation and dispersal of these structures are critical in various environmental and industrial contexts. N,N′,N″-triacetylchitotriose, a derivative of chitotriose, serves as a substrate for chitinase (B1577495) enzymes, which play a role in the breakdown of chitin. chemimpex.com In mixed-species bacterial cultures, the degradation of chitin and the subsequent release of N-acetylglucosamine oligomers, such as chitotriose, can influence the dynamics of biofilm formation. chemimpex.com One study demonstrated that in a co-culture of two bacterial strains with different chitin-degrading mechanisms, the presence of N,N′,N″-triacetylchitotriose was a factor in their interaction and the formation of a mixed-species biofilm. chemimpex.com
Furthermore, research has shown that N,N′,N″-triacetylchitotriose can impair the aggregation and fibril formation of hen egg-white lysozyme (B549824). nih.gov As lysozyme can be a component of the biofilm matrix in some instances, this finding suggests a potential, though indirect, role for chitotriose in modulating the structural integrity of certain biofilms.
Contribution to Bioremediation Processes
Bioremediation leverages biological processes to treat contaminated environments. While chitin and chitosan have been extensively studied as effective biosorbents and as carriers for immobilizing microorganisms in bioremediation, the specific contribution of this compound to these processes is not yet well-defined in the scientific literature. The degradation of chitin-rich waste materials by microbial consortia can lead to the release of chitotriose, which may serve as a carbon and nitrogen source for the bioremediating microorganisms. This could potentially enhance their growth and metabolic activity, thereby improving the efficiency of pollutant degradation. However, direct studies applying this compound to bioremediation are currently lacking.
Advanced Analytical Methodologies for Chitotriose Trihydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of chitooligosaccharide mixtures, enabling the separation of individual oligomers like chitotriose from complex samples. High-resolution techniques are essential for accurate quantification and isolation for further structural studies.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Oligosaccharide Analysis
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the structural analysis of oligosaccharides. eui.eu This technique offers high resolution and sensitivity, allowing for the precise identification of oligosaccharide structures from complex mixtures. eui.eu In UPLC-MS/MS analysis, oligosaccharides often present as sodium adducts in the total ion chromatogram. By analyzing the parent and daughter ions generated through fragmentation, the composition and structure, including various glycosidic linkages, can be determined. eui.eu This protocol has proven effective for elucidating the fragmentation pathways of oligosaccharides and has shown advantages over other techniques like MALDI-TOF-MS/MS for detailed structural identification. eui.eu The application of UPLC-MS/MS provides a foundation for studying the medicinal substances within polysaccharides and enables a more comprehensive approach to their development and utilization. dntb.gov.ua
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly efficient and sensitive method for the simultaneous separation and quantification of underivatized chitooligosaccharides, including chitotriose. mdpi.comnih.govresearchgate.net This technique is particularly valuable for analyzing COS ranging from a degree of polymerization (DP) of 2 to 6. nih.govresearchgate.net The method allows for the analysis of these compounds without the need for prior derivatization, which can be time-consuming. mdpi.comresearchgate.net
The HPAEC-PAD method has been validated for parameters such as linearity, sensitivity, precision, and accuracy. mdpi.comresearchgate.net It is frequently used for the quality control of commercial COS products and to monitor the hydrolysis of chitosan (B1678972) to optimize reaction conditions. mdpi.comnih.govresearchgate.net For instance, a validated method utilized a CarboPac-PA100 analytical column with an isocratic elution of a 0.2 M aqueous sodium hydroxide-water mixture to achieve separation within 25 minutes. nih.govresearchgate.net This approach demonstrates high sensitivity and satisfactory linearity, making it suitable for routine analysis. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Applicability | Glucosamine (B1671600) (GlcN)₁ to Chitooligosaccharides (GlcN)₆ | nih.govresearchgate.net |
| Detection Limits | 0.003 to 0.016 mg/L (0.4–0.6 pmol) | nih.govresearchgate.net |
| Linear Range | 0.2 to 10 mg/L | nih.govresearchgate.net |
| Linear Relationship (R²) | 0.9979–0.9995 | nih.govresearchgate.net |
| Column | CarboPac-PA100 (4 × 250 mm) | nih.govresearchgate.net |
| Mobile Phase | 0.2 M aqueous sodium hydroxide-water mixture (10:90, v/v) | nih.govresearchgate.net |
| Flow Rate | 0.4 mL/min | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a pivotal analytical platform for the identification and structural elucidation of small molecules like chitotriose from complex biological samples. nih.gov This technique successfully separates and characterizes chitooligosaccharides with degrees of polymerization (DPs) ranging from 2 to 12. nih.gov The use of an amine column coupled with a quadrupole ion trap analyzer allows for the separation where retention times typically increase with a higher DP. researchgate.net
Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing fragmentation patterns of the oligosaccharide ions. nih.govacs.org This allows for the sequencing of chitooligosaccharides and the characterization of both deacetylated and N-acetylated forms. nih.govresearchgate.net The fragmentation of native oligosaccharide ions under collision-induced dissociation (CID) typically results in cleavages at the glycosidic bonds, yielding crucial sequence information. acs.org This makes LC-MS/MS an indispensable tool for monitoring derivatization reactions and for the detailed structural studies of bioactive chitooligosaccharides. researchgate.netmdpi.com To the best of current knowledge, on-line LC-MS/MS analysis has been reported for chitooligosaccharides with a DP higher than 6 for the first time using this method. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Characterization of Derivatives
Beyond chromatography, spectroscopic and spectrometric methods are essential for the detailed structural characterization of chitotriose and its synthetic derivatives, providing insights into their molecular conformation and size.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Oligomer Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of chitin (B13524) oligomers in solution. nih.gov Despite challenges like spectral overlap, recent advancements have enabled the differentiation between interior residues of these oligomers. nih.gov Specifically, by analyzing chitin oligomers up to hexaose using various ¹H,¹⁵N-HSQC pulse sequences, researchers have been able to resolve interior residues in the ¹⁵N dimension and report detailed chemical shifts of amide protons and nitrogens for the first time. nih.gov
This high-resolution analysis also allows for the identification and assignment of the amide cis form, providing deeper insights into the conformational dynamics of N-acetylglucosamine units. nih.gov NMR provides detailed structural information that can reveal subtle differences, which is particularly important for isomeric carbohydrates. researchgate.net The ability to obtain orientational constraints from residual dipolar couplings further aids in building structural models of oligomeric complexes. nih.gov
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| UPLC-MS/MS | Structural Analysis | Precise structure, glycosidic linkages, fragmentation pathways |
| HPAEC-PAD | Separation & Quantification | Concentration of individual oligomers, purity assessment |
| LC-MS/MS | Structural Elucidation & Quantification | Degree of polymerization, sequence, fragmentation patterns |
| NMR Spectroscopy | Detailed Structure Analysis | Residue-specific information, amide conformation, 3D structure |
| MALDI-TOF MS | Degree of Polymerization | Molecular weight distribution, end-group identity, purity |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Degree of Polymerization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique invaluable for characterizing polymers like chitooligosaccharides. sigmaaldrich.comwpmucdn.com It excels in determining the degree of polymerization (DP), molecular weight distribution, and the identity and fidelity of end groups with minimal fragmentation. sigmaaldrich.comnih.gov This method allows for the resolution of individual n-mers within a polymer distribution, providing detailed mass information. sigmaaldrich.comnih.gov
In the context of chitotriose research, MALDI-TOF MS is frequently used to rapidly identify COS with various DPs and degrees of deacetylation. researchgate.net It is often used in a complementary role with separation techniques like HPAEC-PAD to confirm the identity of separated oligosaccharides, even for those with a DP greater than 6. mdpi.com The technique is well-suited for polymer analysis due to its high tolerance for salts and a large analytical mass range. wpmucdn.com Sample preparation is a critical step, and optimization of the matrix, cationization reagent, and solvent is significant for achieving reliable results. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Derivative Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized for the structural characterization of Chitotriose Trihydrochloride and its derivatives. This methodology provides valuable information regarding the functional groups present in the molecules, allowing for the confirmation of successful derivatization by identifying the appearance of new absorption bands or shifts in existing ones. The FTIR spectrum of a this compound derivative is typically analyzed by comparing it with the spectrum of the parent compound and the modifying reagent.
The analysis involves monitoring changes in characteristic absorption bands corresponding to specific molecular vibrations. For instance, the derivatization of hydroxyl (-OH) and amino (-NH2) groups, which are abundant in the chitotriose structure, can be readily observed. Modifications at the C-6 hydroxyl group, such as aminoethylation, result in distinct changes in the FTIR spectrum, including altered C-H stretching and C-O-C stretching vibrations. mdpi.com
Similarly, the introduction of new functional groups through conjugation reactions leads to the appearance of unique spectral features. For example, the formation of an amide linkage from the reaction of the primary amine group of chitotriose with a carboxylic acid is confirmed by the appearance of a new absorption band around 1648 cm⁻¹ (Amide I). encyclopedia.pub The conjugation with phenolic compounds can be identified by the emergence of bands corresponding to the aromatic ring's C-C stretching and C-H out-of-plane bending vibrations. mdpi.comencyclopedia.pub
The table below summarizes key FTIR absorption bands used in the characterization of this compound derivatives, providing a reference for identifying specific structural modifications.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Bond | Significance in Derivative Characterization |
| ~3400 | O-H and N-H stretching | Hydroxyl and Amino groups | Broad band whose intensity and position can change upon derivatization of these groups. |
| ~2900 | C-H stretching | Aliphatic C-H | Changes can indicate modification of the chitotriose backbone. |
| ~1650 | C=O stretching (Amide I) | N-acetyl group / Newly formed amide | A decrease in the N-acetyl amide band or the appearance of a new amide band can confirm deacetylation or amidation reactions. |
| ~1560 | N-H bending (Amide II) | Amino group / Amide | Shift or change in intensity indicates modification at the amino group. |
| ~1380 | C-H bending | CH₃ of N-acetyl group | Can be used to monitor the degree of deacetylation. |
| ~1220 | S=O stretching | Sulfate group | Appearance of this band confirms sulfation. mdpi.com |
| 1150 - 1000 | C-O-C and C-O stretching | Glycosidic linkage and alcohol groups | Changes in this region can indicate substitutions at the hydroxyl groups. mdpi.com |
| ~810 | C-O-S stretching | Sulfate group | Appearance of this band, along with the S=O stretch, confirms sulfation. mdpi.com |
By carefully analyzing these characteristic bands, researchers can effectively confirm the synthesis of various this compound derivatives and gain insights into the nature and extent of the chemical modifications.
Advanced Methods for Investigating Biological Interactions and Mechanisms
Fluorescence Derivatization for Sensitivity Enhancement in Biological Assays
Fluorescence derivatization is a critical technique for enhancing the sensitivity of detection of this compound in various biological assays. Due to the lack of a native chromophore or fluorophore in its structure, chitotriose is not readily detectable by UV-Vis or fluorescence spectroscopy. Covalently attaching a fluorescent tag to the chitotriose molecule significantly improves its detectability, allowing for quantification at much lower concentrations. nih.govscirp.org
The most common method for fluorescently labeling reducing saccharides like chitotriose is reductive amination. researchgate.netnycu.edu.tw This process involves the reaction of the aldehyde group at the reducing end of the chitotriose with the primary amino group of a fluorescent label to form a Schiff base, which is then reduced to a stable secondary amine linkage. researchgate.net This method provides a stable and specific attachment of the fluorescent probe.
A variety of fluorescent labels, each with distinct excitation and emission properties, can be employed for this purpose. The choice of the label depends on the specific requirements of the assay, such as the desired wavelength of detection and the instrumentation available. The enhanced fluorescence of the derivatized chitotriose enables its use in sensitive applications, including tracking its uptake and distribution in biological systems and studying its interaction with proteins and other biomolecules. nih.gov
The following table presents some common fluorescent labels used for the derivatization of oligosaccharides like chitotriose, highlighting their utility in enhancing detection sensitivity.
| Fluorescent Label | Abbreviation | Common Application |
| 7-amino-1,3-naphthalenedisulfonic acid | ANDS | Capillary electrophoresis with fluorescence detection. researchgate.net |
| 9-aminopyrene-1,4,6-trisulfonate | APTS | Capillary electrophoresis with laser-induced fluorescence (LIF) detection for high-sensitivity analysis of oligosaccharides. nycu.edu.tw |
| Fluorescein isothiocyanate | FITC | Used for labeling COS to study their absorption and distribution in vivo. nih.gov |
| Tetramethylrhodamine (B1193902) isothiocyanate | TRITC | Covalently linked to chitosan for non-invasive monitoring of biomaterial degradation. researchgate.net |
The use of these fluorescent derivatives has been instrumental in advancing the understanding of the biological roles and mechanisms of action of chitotriose and other chitooligosaccharides.
Quantitative Analysis of this compound in Complex Biological Matrices (Non-Human)
The quantitative analysis of this compound in complex non-human biological matrices, such as environmental samples or fermentation broths, presents significant analytical challenges. The low concentration of the analyte, coupled with the presence of numerous interfering substances, often necessitates sophisticated analytical methodologies for accurate and reliable quantification. researchgate.netnih.gov
Direct analysis of underivatized chitotriose is often hindered by its low volatility and lack of a strong chromophore, making techniques like gas chromatography and standard UV-based liquid chromatography unsuitable for sensitive detection. Consequently, derivatization strategies, particularly those involving fluorescent labeling as discussed in the previous section, are frequently employed to enhance detection sensitivity and selectivity. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for the quantitative analysis of derivatized chitotriose. For instance, HPLC with fluorescence detection (FLD) offers high sensitivity for fluorescently tagged chitotriose. nih.gov
More advanced techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), have emerged as powerful tools for the quantification of chitotriose in complex matrices. nih.govresearchgate.netnih.govmdpi.com These methods offer high specificity and sensitivity, allowing for the detection of chitotriose at very low levels even in the presence of a complex background matrix. LC-MS/MS, in particular, provides structural confirmation through fragmentation patterns, further increasing the confidence in the analytical results. However, challenges such as matrix effects and the potential for non-specific binding of the derivatized analyte can still present difficulties that require careful method development and validation. researchgate.net
The table below summarizes various analytical techniques used for the quantitative determination of chitotriose and related chitooligosaccharides in complex non-human biological samples.
| Analytical Technique | Derivatization | Detector | Application Example |
| High-Performance Liquid Chromatography (HPLC) | Fluorescent labeling (e.g., FMOC-Cl) | Fluorescence Detector (FLD) or Diode-Array Detector (DAD) | Quantification of glucosamine (as a proxy for chitin/chitosan) in food raw materials. nih.gov |
| Capillary Electrophoresis (CE) | Fluorescent labeling (e.g., APTS) | Laser-Induced Fluorescence (LIF) | High-resolution separation and analysis of chitin oligosaccharides. nycu.edu.tw |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Often not required but can be used | Mass Spectrometer | Quantification of chitooligosaccharides in various biological samples. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Often not required but can be used | Tandem Mass Spectrometer | Highly sensitive and specific quantification of chitooligosaccharides in complex biological matrices, overcoming interference issues. researchgate.netresearchgate.net |
The selection of the most appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Emerging Research Applications of Chitotriose Trihydrochloride
Biotechnological Applications
The utility of chitotriose trihydrochloride in biotechnology is expanding, with researchers harnessing its properties for enzymatic processes, the development of environmentally friendly pest control, and waste management solutions.
Chitotriose serves as a key substrate in enzymatic bioconversion, a process that uses enzymes to transform it into more complex and valuable chitooligomers (COS). In these reactions, chitotriose (often denoted as CH3 or (GlcNAc)₃) acts as a starting material for enzymes like β-N-acetylhexosaminidases. These enzymes catalyze the extension of the chitotriose chain, leading to the synthesis of higher-degree-of-polymerization (DP) chitooligomers, such as those ranging from DP6 to DP11. nih.gov
One notable enzymatic approach involves a three-step method that begins with the hydrolysis of chitin (B13524) using engineered fungal chitinases to produce low-DP chitooligomers like chitotriose. nih.gov Subsequently, engineered variants of β-N-acetylhexosaminidase from Aspergillus oryzae are used to extend these smaller molecules into the desired longer-chain COS. nih.gov Research has shown that chitotriose is a superior substrate compared to smaller units like chitobiose, allowing for more efficient bioconversion. nih.gov Semipreparative scale reactions have demonstrated significant yields, converting a substantial portion of the initial chitotriose substrate into insoluble, higher-DP chitooligomers. nih.gov
Table 1: Enzymatic Bioconversion of Chitotriose
| Enzyme Variant | Substrate | Product (Insoluble COS) Yield | Conversion Rate (% w/w) |
|---|---|---|---|
| AoHex Y445N | Chitotriose (30 mg) | ~13 mg | 43% |
| AoHex Y445N | Chitotetraose (30 mg) | ~17 mg | 57% |
This table summarizes the yield of insoluble chitooligomers (COS) from chitotriose and chitotetraose substrates using an engineered β-N-acetylhexosaminidase enzyme variant after a 24-hour reaction. nih.gov
Chitotriose and other chitooligomers are central to the development of novel biopesticides due to their ability to inhibit the growth of pathogenic fungi. researchgate.netrroij.com Chitin, the polymer from which chitotriose is derived, is a primary component of fungal cell walls and insect exoskeletons. rroij.comnih.gov Enzymes known as chitinases can degrade these structures, but the resulting chitin fragments, including chitotriose, also play a direct role as antifungal agents. researchgate.netrroij.comnih.gov
The application of chitinolytic enzymes or the direct use of chitooligomers can disrupt fungal growth. researchgate.net For instance, research has shown that certain chitinases can significantly inhibit the hyphal extension of various fungi, including Trichoderma reesei, Trichoderma viride, and Fusarium solani. rroij.com The effectiveness of these compounds as antifungal agents often depends on the specific fungus, as the structure and chitin content of the fungal cell wall can vary. rroij.com The use of these naturally derived compounds represents an environmentally safer alternative to chemical pesticides, which are facing increasing scrutiny due to their adverse effects on ecosystems. researchgate.netrroij.com
Chitotriose plays a significant role in the value-added processing of chitinous waste, particularly from the seafood industry (e.g., crustacean shells). nih.gov The bioconversion of this abundant waste material into high-value products like specific chitooligomers is an attractive and sustainable waste management strategy. mdpi.com
The process involves using enzymes, such as chitinases, to break down raw chitin waste into a mixture of chitooligomers, including chitotriose. mdpi.comnih.gov This enzymatic hydrolysis occurs under milder conditions than traditional chemical degradation methods, making it a more environmentally friendly approach. mdpi.com The resulting chitotriose can then be purified or used as a substrate for further enzymatic synthesis to create custom-designed chito-oligosaccharides for various applications, effectively turning a waste stream into a valuable resource. nih.gov
Materials Science Research (as a building block for novel materials)
Chitotriose is emerging as a valuable precursor and building block in materials science, primarily due to its derivation from chitin, a renewable and biodegradable biopolymer. nih.gov Its well-defined chemical structure, consisting of three β-(1,4)-linked D-glucosamine units, makes it an attractive monomer for the synthesis of more complex and functional biopolymers and materials. tandfonline.comnih.gov
In synthetic chemistry, selectively protected derivatives of chitotriose serve as versatile building blocks for the controlled synthesis of larger oligosaccharides. tandfonline.com This precise, bottom-up approach is crucial for creating complex carbohydrate structures that are found in biologically important molecules, such as N-glycoproteins. tandfonline.com The ability to differentially protect the hydroxyl groups on the chitotriose molecule allows for regioselective chemical modifications, enabling the construction of custom-designed oligomers with specific functionalities. tandfonline.com
Beyond oligosaccharide synthesis, the broader family of chitin-derived molecules, including chitotriose, is being explored for creating novel biomaterials. Chitosan (B1678972), the deacetylated form of chitin, can be modified to form various materials such as hydrogels, films, and porous scaffolds for applications in food packaging and tissue engineering. nih.govnih.gov Chitotriose, as a fundamental unit of these polymers, can be used in the synthesis of functional biopolymers. For instance, chitosan and its monomers can be converted into valuable platform chemicals like levulinic acid, which serves as a building block for other materials. nih.gov The inherent biocompatibility and biodegradability of chitotriose make it a sustainable alternative to petroleum-based monomers in the development of new eco-friendly materials. mdpi.comresearchgate.net
Table 2: Role of Chitotriose as a Building Block in Materials Science
| Application Area | Role of Chitotriose/Derivatives | Potential Outcome | Reference |
|---|---|---|---|
| Oligosaccharide Synthesis | Serves as a versatile, protected monomer for chemical coupling. | Precise synthesis of complex, biologically active oligosaccharides. | tandfonline.com |
| Biopolymer Synthesis | Acts as a bio-based monomeric unit. | Creation of functional biopolymers with tailored properties. | nih.gov |
| Biomaterial Development | Precursor for creating biodegradable materials. | Development of sustainable hydrogels, films, and scaffolds. | nih.govnih.gov |
Prebiotic Research (Focus on Animal Gut Health Modulation)
Chitotriose and related chitooligosaccharides are gaining significant interest as prebiotics for modulating animal gut health. nih.gov Prebiotics are non-digestible ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, thereby conferring health benefits to the host. nih.govmdpi.com As a water-soluble oligosaccharide, chitotriose can be metabolized by gut microbiota, leading to positive shifts in the microbial community structure. frontiersin.org
Research in animal models has demonstrated the potent prebiotic effects of COS. In mice, COS supplementation was found to significantly inhibit the phylum Proteobacteria, which includes potential pathogens like Escherichia/Shigella. frontiersin.org While some studies have reported a decrease in certain probiotic genera like Lactobacillus and Bifidobacterium in mice, others have shown an increase in the abundance of Akkermansia, a bacterium associated with a healthy gut barrier. frontiersin.org The effects can vary, as demonstrated in weanling pigs where COS was found to increase the population of Bifidobacterium spp. and Lactobacillus spp. frontiersin.org
Table 3: Modulation of Animal Gut Microbiota by Chitooligosaccharides (COS)
| Animal Model | Effect on Gut Microbiota | Health Implications | Reference |
|---|
Future Directions and Research Gaps in Chitotriose Trihydrochloride Studies
Development of More Efficient and Targeted Synthesis Methods
The current production of chitooligosaccharides (COS), including chitotriose, relies heavily on either harsh chemical hydrolysis of chitin (B13524) or enzymatic degradation. Chemical methods, such as acid hydrolysis, often result in a heterogeneous mixture of oligomers with varying degrees of polymerization, making the isolation of pure chitotriose challenging and inefficient medcraveonline.com.
Enzymatic synthesis presents a more specific and environmentally friendly alternative. The use of specific chitinases and chitosanases allows for the targeted cleavage of chitin and chitosan (B1678972) to produce chitooligosaccharides medcraveonline.comorisonchem.com. For instance, certain endo-chitinases can randomly cleave internal sites in the chitin polymer, generating smaller multimers like chitotriose and chitobiose. However, the efficiency and yield of these enzymatic processes can be limited by factors such as enzyme stability, substrate accessibility, and product inhibition.
Future research should focus on the development of novel and more efficient synthesis strategies. This includes:
Enzyme Engineering: Modifying existing chitinases through protein engineering to enhance their specificity for producing chitotriose, improve their catalytic efficiency, and increase their stability under industrial process conditions.
Novel Catalytic Systems: Exploring new catalysts, potentially including nano-catalysts, that can selectively cleave chitin polymers to yield high-purity chitotriose.
Optimized Reaction Conditions: Further optimization of enzymatic hydrolysis conditions, such as pH, temperature, and substrate pre-treatment, to maximize the yield and purity of chitotriose.
Advanced Separation Techniques: Developing more effective and scalable downstream processing and purification technologies to isolate chitotriose trihydrochloride from complex reaction mixtures.
Elucidating Molecular Mechanisms of Biological Activity in Specific Non-Human Systems
Chitotriose has demonstrated a range of biological activities in various non-human systems, yet the underlying molecular mechanisms are not fully understood. A deeper comprehension of these pathways is essential for its targeted application.
In Vitro Antioxidant Activity: Chitotriose has been shown to possess significant antioxidant properties. It effectively inhibits the hydroxylation of benzoate (B1203000) by scavenging hydroxyl radicals and also demonstrates the ability to scavenge superoxide (B77818) radicals chitolytic.com. The IC50 value for inhibiting hydroxylation in the presence of Cu2+ has been reported to be 80 μM chitolytic.com.
| Antioxidant Activity of Chitotriose | IC50 Value | Reference Compound(s) |
| Inhibition of Benzoate Hydroxylation | 80 µM | Aminoguanidine, Pyridoxamine, Trolox |
| Hydroxyl Radical Scavenging (ZnO system) | 55 µM | Trolox |
Future research should aim to elucidate the precise molecular interactions responsible for this antioxidant activity. This includes identifying the specific functional groups involved in radical scavenging and understanding the structure-activity relationship.
Interactions in Fungal Systems: In fungi, chitin is a fundamental component of the cell wall, and chitinases that degrade chitin into smaller oligomers like chitotriose play a crucial role in cell wall remodeling and pathogenesis researchgate.netnih.gov. Molecular simulation studies have investigated the interaction between fungal chitinase (B1577495) and chitotriose to understand the stability and binding energy of the enzyme-ligand complex researchgate.net. Further research is needed to explore how exogenous chitotriose might interfere with these processes, potentially leading to novel antifungal strategies.
Immune and Developmental Roles in Zebrafish: In zebrafish, chitinases have been identified that can hydrolyze substrates like 4-methylumbelliferyl-β-D-N,N',N″-triacetylchitotrioside, indicating a role in processing chitin-related molecules medcraveonline.com. These enzymes are implicated in innate immunity and embryonic development medcraveonline.comnih.gov. Studies have shown that chitooligosaccharides can influence developmental patterning in zebrafish embryos nih.gov. The specific signaling pathways activated by chitotriose in zebrafish immune and developmental processes remain a key area for future investigation.
Elicitor in Plant Defense: Chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) in plants, triggering defense mechanisms researchgate.net. Chitosan and its oligomers can induce resistance against pathogens like Botrytis cinerea in plants such as tomato by priming defense responses, including the deposition of callose and the accumulation of jasmonic acid researchgate.net. The specific receptors and downstream signaling cascades that are activated by chitotriose in different plant species are not fully characterized and represent a significant research gap.
Expanding the Scope of Derivatization for Tailored Functions
The chemical modification of chitotriose offers a promising avenue for creating novel derivatives with tailored functionalities for a wide range of applications. The presence of reactive amino and hydroxyl groups on the chitotriose molecule allows for various chemical derivatizations.
Future research in this area should focus on:
Targeted Chemical Modifications: Synthesizing a library of chitotriose derivatives through reactions such as acylation, alkylation, sulfation, and phosphorylation to enhance specific biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Polymer Conjugation: Grafting chitotriose onto other biocompatible polymers to create novel materials with improved mechanical properties, biodegradability, and specific biological recognition capabilities for applications in tissue engineering and drug delivery.
Nanoparticle Functionalization: Using chitotriose derivatives to functionalize the surface of nanoparticles, thereby improving their biocompatibility, stability, and targeting efficiency for biomedical applications.
"Click Chemistry" Applications: Employing click chemistry reactions for the efficient and specific conjugation of chitotriose with other molecules to create well-defined structures with novel functions.
Advanced Analytical Tools for In Situ and Real-Time Monitoring
The ability to monitor chitotriose in complex biological and environmental systems in situ and in real-time is crucial for understanding its fate, mechanism of action, and for process optimization. Current analytical methods often rely on sampling and subsequent analysis, which may not capture dynamic changes.
Key areas for future development include:
Fluorescent Labeling: The development of stable and specific fluorescently labeled chitotriose analogs will enable real-time tracking and quantification in living cells and organisms using advanced microscopy techniques like confocal microscopy researchgate.net. Covalent attachment of fluorophores such as tetramethylrhodamine (B1193902) isothiocyanate (TRITC) to chitooligosaccharides has been shown to be a viable strategy for monitoring their degradation and distribution researchgate.net.
Biosensors: Designing and fabricating highly sensitive and selective biosensors for the real-time detection of chitotriose. These could be based on electrochemical or optical principles, utilizing enzymes or antibodies that specifically recognize chitotriose nih.gov.
Advanced Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as LC-MS/MS, for the sensitive and specific quantification of chitotriose and its metabolites in complex biological matrices nih.govmdpi.comapacsci.com.
NMR Spectroscopy: Employing high-resolution NMR spectroscopy, including 1H-15N HSQC, for the detailed structural characterization of chitotriose and its interactions with biological macromolecules in solution researchgate.netnih.gov.
| Analytical Technique | Application for Chitotriose Analysis | Potential for Real-Time/In Situ Monitoring |
| Chromatography (HPLC, Ion-Exchange) | Separation and purification of chitotriose from mixtures wellyoutech.comnih.gov. | Limited, typically requires sample processing. |
| Mass Spectrometry (LC-MS/MS, MALDI-TOF) | Structural characterization, sequencing, and quantification nih.govnih.govmdpi.comapacsci.com. | Can be coupled with in-line sampling for near real-time analysis. |
| NMR Spectroscopy | Detailed structural elucidation and interaction studies chitolytic.comresearchgate.netnih.gov. | Possible for in situ studies in controlled environments. |
| Fluorescent Labeling & Microscopy | Visualization and tracking in biological systems orisonchem.comresearchgate.netvot.pl. | High potential for in situ and real-time monitoring. |
| Biosensors | Specific and sensitive detection nih.govnih.gov. | Excellent potential for real-time and in situ applications. |
Exploration of Novel Environmental and Agricultural Applications
The biodegradable and bioactive nature of chitotriose makes it an attractive candidate for various environmental and agricultural applications, moving beyond its current scope.
Environmental Remediation: Chitosan and its derivatives have been explored for their ability to chelate heavy metals and adsorb organic pollutants, making them useful in wastewater treatment and soil remediation nih.govnih.govyoutube.com. Future research could investigate the efficacy of chitotriose and its derivatives for the targeted removal of specific pollutants from contaminated water and soil. Its smaller size may offer advantages in terms of solubility and accessibility to binding sites.
Advanced Agricultural Formulations: Building on its known role as a plant defense elicitor and growth promoter, novel agricultural formulations incorporating chitotriose could be developed orisonchem.comchitolytic.commdpi.com. This includes:
Nano-biopesticides: Encapsulating chitotriose in nanoparticles to enhance its stability and allow for a more controlled release, thereby improving its efficacy as a biopesticide wellyoutech.combiomedres.usnih.gov.
Synergistic Formulations: Combining chitotriose with other biostimulants, microbial inoculants, or conventional fertilizers to create synergistic formulations that enhance crop yield and resilience to biotic and abiotic stress nih.govmdpi.com.
Soil Amendments: Investigating the long-term effects of chitotriose application on soil microbial community structure and function, with the aim of improving soil health and suppressiveness against soil-borne pathogens nih.govandaman-ag.comahdb.org.ukresearchgate.net. The biodegradability of chitotriose is a key factor, with studies on chitosan showing that it can be degraded by soil microorganisms vot.plredalyc.orgresearchgate.netnih.gov.
Q & A
Q. What are the established methods for synthesizing high-purity Chitotriose Trihydrochloride?
this compound is typically synthesized via enzymatic hydrolysis of chitosan using specific chitosanases, followed by purification using cation-exchange chromatography. Key steps include:
- Enzymatic hydrolysis : Use chitosanase to degrade chitosan into oligomers, monitored by TLC to determine reaction endpoints.
- Separation : Employ a cation-exchange resin (e.g., QY-H003) with gradient elution using hydrochloric acid (1.25–1.55 mol/L) to isolate chitotriose from chitobiose.
- Validation : Confirm purity (≥98%) via HPLC with a refractive index detector and a carbohydrate analysis column (e.g., Aminex HPX-87H) .
Q. How can researchers characterize the physicochemical properties of this compound?
Standard characterization methods include:
- HPLC : For purity assessment using a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 0.5 mL/min.
- FT-IR : To identify functional groups (e.g., amine and hydroxyl peaks at 3200–3500 cm⁻¹).
- ¹H NMR : For structural confirmation (e.g., anomeric proton signals at δ 4.5–5.5 ppm).
- Physicochemical parameters : Measure density (1.58 g/cm³), boiling point (736.2°C), and logP (-5.5) using standardized protocols .
Q. What experimental designs are recommended for assessing this compound stability under laboratory conditions?
To evaluate stability:
- Storage conditions : Test degradation rates at 4°C, -20°C, and room temperature over 6–12 months using HPLC to monitor purity changes.
- pH stability : Incubate the compound in buffers (pH 3–9) and analyze degradation products via TLC or mass spectrometry.
- Light sensitivity : Expose samples to UV/visible light and quantify photodegradation using spectrophotometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in oligomer purity, degree of polymerization (DP), or assay conditions. Mitigation strategies include:
- Standardized preparation : Use HPLC-validated batches with ≥98% purity.
- DP validation : Confirm DP via MALDI-TOF mass spectrometry.
- Assay replication : Test bioactivity (e.g., anti-inflammatory or antimicrobial effects) across multiple cell lines or in vivo models, controlling for endotoxin contamination .
Q. What advanced methodologies are used to study the pharmacokinetics of this compound?
Pharmacokinetic studies often involve:
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track absorption/distribution in animal models.
- LC-MS/MS : Quantify plasma/tissue concentrations using a C18 column and electrospray ionization.
- Compartmental modeling : Apply non-linear mixed-effects models (e.g., NONMEM) to estimate clearance rates and bioavailability .
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in modulating immune responses?
Mechanistic studies require:
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated immune cells (e.g., macrophages).
- Pathway inhibition : Apply specific inhibitors (e.g., TLR4 or NF-κB blockers) to isolate signaling pathways.
- In vivo validation : Use knockout mouse models to confirm target involvement .
Q. What strategies ensure rigorous literature reviews for this compound-related research?
Follow systematic review protocols:
- Database selection : Search PubMed, Scopus, and Web of Science using keywords (e.g., "this compound," "chitosan oligosaccharides").
- Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency.
- Data extraction : Tabulate results by DP, purity, assay type, and biological endpoints to identify trends/gaps .
Methodological Considerations
- Basic vs. Advanced : Basic questions focus on synthesis and characterization, while advanced questions address mechanistic studies, data contradictions, and pharmacokinetics.
- Data Integrity : Always validate purity and DP before bioactivity assays to minimize variability .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and human subject protocols (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
